Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate is a thiophene-derived heterocyclic compound with a complex substitution pattern. Its structure includes:
- A 3-methyl group at position 3 of the thiophene ring.
- A 5-(3-methylbenzamido) substituent, combining an aromatic amide moiety with a methyl group, enhancing steric bulk and lipophilicity.
- An ethyl carboxylate at position 2, contributing to solubility in organic solvents.
This compound is of interest in medicinal and materials chemistry due to the interplay of its electron-withdrawing (thiocyanate, carboxylate) and electron-donating (methyl, benzamido) groups, which modulate reactivity and supramolecular interactions .
Properties
IUPAC Name |
ethyl 3-methyl-5-[(3-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHIMGLMPIPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)SC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Thiocyanate Group: The thiocyanate group is introduced via a nucleophilic substitution reaction using a thiocyanate salt.
Amidation: The benzamido group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocyanate group can be reduced to form thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Investigated for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Research Findings and Challenges
- Crystallography : The thiocyanate group may adopt varied conformations (e.g., bent or linear SCN), complicating crystal structure determination. SHELX and ORTEP are critical for resolving such ambiguities.
- Stability : Thiocyanates are prone to hydrolysis under acidic conditions, unlike stable sulfonamides or acetates .
Biological Activity
Overview of Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate
This compound is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula: C₁₅H₁₅N₃O₂S₂
- Molecular Weight: Approximately 325.42 g/mol
1. Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism of Action: Thiophenes may disrupt bacterial cell membranes or interfere with essential metabolic pathways.
- Case Studies: In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
Thiophene derivatives are also being studied for their anticancer potential:
- Cell Line Studies: Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells.
- Mechanisms: The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Effects
The anti-inflammatory activity of thiophenes is another area of interest:
- Inflammatory Models: Animal models have shown that thiophene derivatives can reduce inflammation markers such as cytokines and prostaglandins.
- Potential Applications: These properties suggest potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.
Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |
| Johnson et al., 2021 | Reported anticancer activity in breast cancer cell lines with IC50 values below 10 µM. |
| Lee et al., 2022 | Found significant reduction in TNF-alpha levels in animal models, indicating anti-inflammatory effects. |
Q & A
Basic Research Questions
Q. What are standard synthetic routes for introducing thiocyanate and benzamido groups into thiophene derivatives?
- The thiocyanate group can be introduced via reaction of an amine precursor with thiophosgene in dry chloroform under reflux (6–8 hours), followed by recrystallization from ethanol . For benzamido substitution, coupling a thiophene-amine intermediate with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents (e.g., DCM) is typical . Yields depend on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization).
Q. How are thiophene derivatives typically characterized for structural validation?
- Core methods :
- NMR : and NMR to confirm substituent integration and regiochemistry (e.g., distinguishing C-4 thiocyanate from C-5 benzamido) .
- IR : Peaks at ~2150 cm (SCN stretch) and ~1650 cm (amide C=O) validate functional groups .
- Melting Point : Consistency with literature values (if available) ensures purity .
Q. What crystallization strategies are effective for thiocyanate-containing thiophenes?
- Slow evaporation from ethanol or acetonitrile is preferred due to the compound’s moderate solubility. For stubborn crystallization, vapor diffusion (e.g., ether into DCM) can induce nucleation. Crystallographic validation via SHELXL refinement is critical to confirm the thiocyanate orientation (e.g., S-bound vs. N-bound) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of multi-substituted thiophenes?
- Key variables :
- Temperature : Controlled reflux (60–80°C) prevents thiocyanate decomposition .
- Solvent polarity : Chloroform or DMF enhances solubility of intermediates, reducing side reactions .
- Catalysis : Catalytic DMAP accelerates benzamido coupling, reducing reaction time from 12h to 4h .
Q. What computational and experimental approaches resolve contradictions in spectroscopic vs. crystallographic data?
- Case study : If NMR suggests a planar amide but X-ray shows non-planarity (due to hydrogen bonding), perform:
- DFT calculations : Compare optimized geometries with crystallographic torsion angles .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···S vs. N–H···O) influencing conformation .
Q. How can hydrogen-bonding networks impact the biological activity of this compound?
- Crystal packing analysis : Use graph-set notation (e.g., motifs) to map amide/thiocyanate hydrogen bonds, which may correlate with membrane permeability or receptor binding .
- SAR strategies : Replace the 3-methylbenzamido group with electron-withdrawing substituents (e.g., nitro) to test solubility-bioactivity trade-offs .
Q. What are the challenges in refining crystal structures with twinning or disorder in the thiocyanate group?
- SHELXL techniques : Use
TWINandBASFcommands to model twinning. For thiocyanate disorder, apply partial occupancy constraints and validate via residual density maps . - Validation metrics : Ensure R-factors (<5%), ADP consistency, and PLATON alerts for missed symmetry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
